![molecular formula C18H21NOS B2575862 N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396793-46-6](/img/structure/B2575862.png)
N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide
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Description
N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as CP-94,253 and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Crystallography and Structural Analysis
The study of crystal structures provides insight into the molecular configuration, intermolecular interactions, and potential reactivity of compounds. For example, the crystal structure of a related thiophene derivative, synthesized and characterized through spectral analysis and X-ray diffraction studies, reveals the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds, alongside π···π interactions between rings (Sharma et al., 2016). This detailed structural information is crucial for understanding the chemical behavior and potential applications of these compounds.
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives is a key area of research, given their significance in various chemical and pharmaceutical applications. A method involving the cycloaddition of S-α-(dimethylphenylsilyl)benzyl acylates with acetylenic dipolarophiles has been developed to afford thiophene derivatives, showcasing a pathway to synthesize structurally complex and potentially bioactive molecules (Komatsu et al., 2002).
Anticancer Activity
The design and synthesis of benzamide derivatives with potential anticancer activity represent a significant application area. Derivatives of benzamides have been evaluated for their anticancer properties against various cancer cell lines, showing moderate to excellent activity, which underscores the potential of these compounds in cancer research (Ravinaik et al., 2021).
Catalytic Processes and Organic Synthesis
Catalytic processes play a crucial role in the efficient synthesis of heterocyclic compounds. The copper-catalyzed intramolecular cyclization of substituted thioureas to synthesize N-benzothiazol-2-yl-amides underlines the importance of catalysis in creating compounds with potential biological activities (Wang et al., 2008).
properties
IUPAC Name |
N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-5-6-14(2)17(12-13)18(20)19(15-7-8-15)10-9-16-4-3-11-21-16/h3-6,11-12,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYGUVHIULTZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide |
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